N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-6-5-9-18-20(15)24-22(29-18)28-17-10-12-25(13-11-17)19(26)14-23-21(27)16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTLZGQVSPAUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide group via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The process may also be automated to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the benzamide group can produce primary or secondary amines.
Scientific Research Applications
Neuropharmacology
Recent studies have highlighted the compound's potential as a neuroprotective agent. Compounds containing benzothiazole moieties have been associated with the modulation of neurotransmitter systems and neuroprotection against excitotoxicity. The compound's structure allows it to interact with NMDA receptors, which play a crucial role in synaptic plasticity and memory function. Research has shown that derivatives of benzothiazole can act as antagonists to NMDA receptors, thereby offering protection against neurodegenerative diseases such as Alzheimer's and Huntington's disease .
Cancer Therapy
The compound has shown promise in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies indicate that benzothiazole derivatives can target multiple pathways involved in cancer progression, including the inhibition of histone deacetylases (HDACs) and peroxisome proliferator-activated receptors (PPARs). These mechanisms contribute to their antiproliferative effects across various cancer cell lines, including hematological malignancies and solid tumors .
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The compound N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide has demonstrated activity against several bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Comprehensive Data Tables
Neuroprotective Effects
A study conducted on the neuroprotective effects of benzothiazole derivatives indicated that compounds similar to this compound effectively reduced neuronal damage in models of oxidative stress . The findings suggest that these compounds could be developed into therapeutic agents for neurodegenerative diseases.
Anticancer Potential
In a recent investigation, a series of benzothiazole-based compounds were synthesized and evaluated for their anticancer properties. One notable finding was that specific derivatives induced apoptosis in T-cell leukemia cells through the activation of caspase pathways, highlighting their potential as effective anticancer agents .
Antimicrobial Efficacy
Research focusing on the antimicrobial efficacy of benzothiazole derivatives revealed significant activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was attributed to its interference with essential metabolic processes within the bacteria .
Mechanism of Action
The mechanism of action of N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and structurally related analogs from the evidence:
Key Comparative Insights:
Structural Variations: Heterocyclic Substituents: The target compound’s 4-methylbenzo[d]thiazol-2-yloxy group distinguishes it from triazole-linked ( ) or imidazole-containing analogs ( ). Linker Chemistry: Unlike the oxoethyl linker in the target compound, analogs employ triazoles ( ), ethoxy chains ( ), or peptide bonds ( ), which alter conformational flexibility and metabolic stability.
Synthetic Efficiency :
- Yields for triazole-linked compounds range from 34% ( ) to 72% ( ), suggesting that click chemistry (Cu-catalyzed azide-alkyne cycloaddition) may be less efficient than nucleophilic substitution for the target compound’s synthesis.
Physical Properties :
- Melting points for benzo[d]thiazol derivatives vary widely (195–240°C), likely due to differences in molecular symmetry and intermolecular interactions. The target compound’s melting point is unreported but expected to align with rigid aromatic systems.
Biological Activity :
- Compounds with benzo[d]thiazol groups (e.g., ) are reported as kinase inhibitors for Alzheimer’s disease, suggesting the target may share similar mechanisms.
- Piperidin-1-yl ethoxy derivatives ( ) target IL-6 signaling, indicating that substituent choice critically influences biological pathway selectivity.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 4-methyl group on benzo[d]thiazol may enhance target affinity compared to unsubstituted analogs (e.g., ), while the piperidine ring’s oxygen linkage could modulate solubility.
- Therapeutic Potential: Based on structural parallels, the target compound may exhibit multitarget activity against kinases or neuroinflammatory pathways, warranting further in vitro validation.
Q & A
Basic Research Question
- HPLC : Quantifies impurities using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
How can structure-activity relationships (SAR) be systematically studied for this compound?
Advanced Research Question
- Substituent variation : Modify the benzamide (e.g., electron-withdrawing groups) or thiazole moiety to assess bioactivity shifts .
- Bioisosteric replacement : Replace the piperidine ring with morpholine or azetidine to evaluate pharmacokinetic effects .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
What methodologies elucidate interactions with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., COX-2 or HDACs) .
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized targets .
- Fluorescence quenching : Monitor conformational changes in proteins upon compound binding .
How can contradictory bioactivity data in literature be reconciled?
Advanced Research Question
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies .
- Dose-response validation : Replicate experiments with standardized protocols (e.g., MTT assays for cytotoxicity) .
- Proteomic profiling : Identify off-target effects using mass spectrometry-based interactome analysis .
What strategies improve compound stability under physiological conditions?
Advanced Research Question
- pH stability studies : Use buffered solutions (pH 1–9) and HPLC to track degradation products .
- Prodrug design : Mask labile groups (e.g., esterify carboxylic acids) to enhance metabolic resistance .
- Lyophilization : Stabilize the compound in solid form for long-term storage .
How can multi-step purification challenges be addressed?
Advanced Research Question
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for intermediates .
- Prep-HPLC : Isolate final products with chiral columns for enantiopure yields .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
What experimental approaches determine the mechanism of action?
Advanced Research Question
- Gene knockout models : Use CRISPR/Cas9 to silence putative targets and assess phenotypic rescue .
- Western blotting : Quantify downstream protein expression (e.g., phosphorylated kinases) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
